Cas no 9004-65-3 (Hydroxypropyl methyl cellulose)

Hydroxypropyl methyl cellulose 化学的及び物理的性質

名前と識別子

-

- Hydroxypropyl methyl cellulose

- MODIFIED CELLULOSE

- PROPYLENE GLYCOL ETHER OF METHYLCELLULOSE

- HPMC

- HYPOMELLOSE 2208

- HYPOMELLOSE 2906

- HYPOMELLOSE 2910

- HYPROMELLOSE

- HYPROMELLOSE, 2208

- Hydroxypropylmethylcellulose (HPMC)

- Hydroxyl Propyl Methyl Cellulose

- (Hydroxypropyl)methyl cellulose

- Celacol HPM 5000

- E464

- MHPC

- Hydroxy Propyl Methyl Cellulose

- High viscosity hypromellose

- Instant hydroxypropyl methyl cellulose

- Polyvinyl Alcohol

- :Hydroxypropyl methyl cellulose

- hpmcd

- hydroxylpropylmethylcellulose

- Hydroxymethylpropylcellulose

- isoptoalkaline

- isoptoplain

- isoptotears

- methocele,f,k

- HydroxypropylMethylCellulose(Hpmc)

-

- MDL: MFCD00131360

- インチ: 3

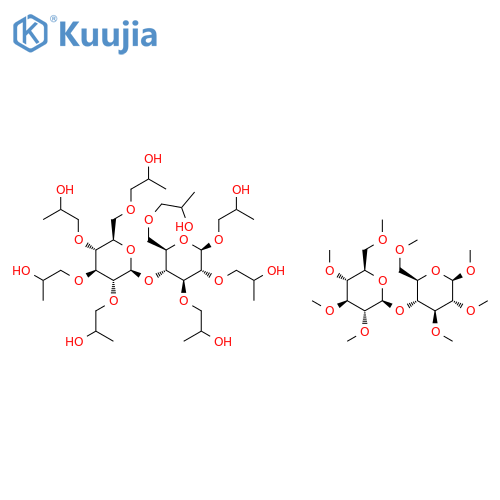

- ほほえんだ: OC[C@H]1O[C@@H](O[C@H]2C(O)[C@@H](O)[C@H](OC)O[C@@H]2CO)[C@H](O)C(O)[C@@H]1OC.CO.CC(O)CO.[n]

計算された属性

- せいみつぶんしりょう: 748.37288

- どういたいしつりょう: 748.37288

- 同位体原子数: 0

- 水素結合ドナー数: 8

- 水素結合受容体数: 30

- 重原子数: 86

- 回転可能化学結合数: 40

- 複雑さ: 1480

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 20

- 不確定原子立体中心数: 8

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ・トポロジー分子極性表面積: 365

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 241

じっけんとくせい

- 色と性状: 白色から白色の粉末

- 密度みつど: 1.39

- ゆうかいてん: 1.39

- ふってん: 1101.5°C at 760 mmHg

- フラッシュポイント: 619.9°C

- ようかいど: H2O: 50 mg/mL, clear to very faintly turbid, faintly yellow

- すいようせい: 解体

- あんていせい: Stable. Solid is combustible, incompatible with strong oxidizing agents.

- PSA: 0.00000

- LogP: 0.00000

- ようかいせい: 水に溶けるようかいど of 50 mg/ml and some organic solvents, insoluble in absolute ethanol, aldehydes and chloroform.

- マーカー: 14,4842

Hydroxypropyl methyl cellulose セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:1

- セキュリティの説明: S24/25

- 福カードFコード:3-10

- RTECS番号:NF9125000

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- TSCA:Yes

Hydroxypropyl methyl cellulose 税関データ

- 税関コード:39129000

Hydroxypropyl methyl cellulose 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | A4712712-500G |

Hydroxypropylmethylcellulose , 2%viscosity: 6MPA.S |

9004-65-3 | methoxyl: 28-30%; hydroxylopyl: 7.0-12% | 500g |

RMB 192.80 | 2025-02-21 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011809-500g |

Hydroxypropyl methyl cellulose |

9004-65-3 | :100mPa.s | 500g |

¥216 | 2024-05-21 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0715510023-500g |

Hydroxypropyl methyl cellulose |

9004-65-3 | 500g |

¥ 341.2 | 2024-07-19 | ||

| Biosynth | YH32865-2000 g |

(Hydroxypropyl)methyl cellulose - Viscocity 80-120 cP, 2 % in H2O (20 °C) |

9004-65-3 | 2kg |

$203.28 | 2022-12-28 | ||

| Biosynth | YH158082-250 g |

(Hydroxypropyl)methyl cellulose - Viscocity 40-60 cP, 2 % in H2O (20 °C) |

9004-65-3 | 250g |

$82.58 | 2022-12-28 | ||

| Biosynth | YH158082-5000 g |

(Hydroxypropyl)methyl cellulose - Viscocity 40-60 cP, 2 % in H2O (20 °C) |

9004-65-3 | 5kg |

$635.25 | 2022-12-28 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H18970-100g |

Hydroxypropyl methyl cellulose viscosity 4000 cP, 2 % in H2O |

9004-65-3 | 2%:6mPa.s,:28-30%;:7.0-12% | 100g |

¥562.0 | 2023-09-07 | |

| MedChemExpress | HY-A0104J-1g |

HPMC (Type II,Viscosity:5mPa.s) |

9004-65-3 | 1g |

¥250 | 2024-07-21 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H916734-100g |

Hydroxypropylmethylcellulose |

9004-65-3 | 2%:40000mPa.s,:19-24%;:3-12% | 100g |

¥68.40 | 2022-01-14 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H916734-500g |

Hydroxypropylmethylcellulose |

9004-65-3 | 2%:40000mPa.s,:19-24%;:3-12% | 500g |

¥218.70 | 2022-01-14 |

Hydroxypropyl methyl cellulose サプライヤー

Hydroxypropyl methyl cellulose 関連文献

-

Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061

Hydroxypropyl methyl celluloseに関する追加情報

Hydroxypropyl Methyl Cellulose (9004-65-3) in Pharmaceutical Applications

Hydroxypropyl methyl cellulose (HPMC), with the CAS number 9004-65-3, is a semi-synthetic polymer widely used in the pharmaceutical industry due to its excellent biocompatibility and versatile functionality. As a non-ionic cellulose ether, HPMC serves as a critical excipient in drug formulations, particularly in controlled-release tablets, ophthalmic solutions, and topical gels. Recent studies highlight its role in enhancing drug solubility and bioavailability, addressing a key challenge in pharmaceutical development. Researchers are increasingly focusing on HPMC's ability to modulate drug release kinetics, making it indispensable for sustained-release formulations. Its safety profile, approved by regulatory bodies like the FDA and EMA, further solidifies its prominence in biopharmaceutical applications.

Hydroxypropyl Methyl Cellulose (9004-65-3) for Drug Delivery Systems

The application of Hydroxypropyl methyl cellulose (9004-65-3) in advanced drug delivery systems has gained significant attention, particularly in the development of oral and transdermal delivery platforms. HPMC's unique thermal gelation properties enable the design of temperature-responsive hydrogels, which are pivotal for targeted drug release. In oral solid dosage forms, HPMC acts as a matrix former, ensuring consistent drug release over extended periods. Recent innovations include its use in 3D-printed pharmaceuticals, where HPMC-based inks facilitate precise dosing and personalized medicine. Additionally, its mucoadhesive properties enhance localized drug absorption in gastrointestinal and ocular therapies, aligning with the growing demand for patient-centric formulations.

Safety and Regulatory Status of Hydroxypropyl Methyl Cellulose (9004-65-3)

Safety and regulatory compliance are paramount in pharmaceutical excipients, and Hydroxypropyl methyl cellulose (9004-65-3) meets stringent global standards. Classified as generally recognized as safe (GRAS) by the FDA, HPMC is also listed in the European Pharmacopoeia (Ph. Eur.) and United States Pharmacopeia (USP). Toxicological studies confirm its low risk of irritation or systemic toxicity, even in high-dose applications. This makes HPMC a preferred choice for pediatric and geriatric formulations, where safety margins are critical. Ongoing research explores its potential in biodegradable medical devices, further expanding its regulatory footprint in biomedical engineering.

Hydroxypropyl Methyl Cellulose (9004-65-3) in Biopharmaceutical Research

In biopharmaceutical research, Hydroxypropyl methyl cellulose (9004-65-3) is emerging as a key material for stabilizing biologic drugs, including monoclonal antibodies and vaccines. Its ability to form protective matrices around sensitive macromolecules mitigates aggregation and degradation during storage. Recent studies investigate HPMC's role in lyophilized (freeze-dried) formulations, where it improves reconstitution times and shelf-life stability. Furthermore, HPMC's compatibility with nanoparticle drug carriers underscores its potential in next-generation targeted cancer therapies. As the demand for biologics grows, HPMC's multifunctionality positions it as a cornerstone in advanced therapeutic development.

Future Trends for Hydroxypropyl Methyl Cellulose (9004-65-3) in Medicine

The future of Hydroxypropyl methyl cellulose (9004-65-3) in medicine is poised for transformative growth, driven by innovations in smart drug delivery and tissue engineering. Researchers are exploring HPMC-based electrospun fibers for wound dressings with embedded antimicrobial agents. Its role in bioink formulations for 3D bioprinting of organs and tissues is another frontier, leveraging its shear-thinning properties. Additionally, HPMC's sustainability aligns with the pharmaceutical industry's shift toward green chemistry, as it is derived from renewable cellulose sources. These advancements highlight HPMC's enduring relevance in cutting-edge medical technologies.

9004-65-3 (Hydroxypropyl methyl cellulose) 関連製品

- 641-74-7((3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol)

- 9004-32-4(Sodium carboxymethyl cellulose)

- 69-79-4((2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yloxy}hexanal)

- 9004-67-5(Methyl cellulose)

- 97-30-3(Methyl a-D-Glucopyranoside)

- 57-50-1(Sucrose, Ultra Pure)

- 58-86-6(D(+)-Xylose)

- 585-88-6(Maltitol)

- 63-42-3(Lactose)

- 87-72-9(L-Arabinose)